molecular formula C4H5N3S2 B3031212 1,3-Thiazol-2-ylthiourea CAS No. 19958-82-8

1,3-Thiazol-2-ylthiourea

Cat. No.: B3031212
CAS No.: 19958-82-8
M. Wt: 159.2 g/mol
InChI Key: LOCOYCNSPKQNRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazol-2-ylthiourea can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with isothiocyanates under mild conditions. This reaction typically occurs in a solvent such as ethanol or methanol and requires a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-2-ylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Thiazol-2-ylthiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Thiazol-2-ylthiourea is unique due to its combined thiazole and thiourea functionalities, which provide a versatile platform for chemical modifications and a broad spectrum of biological activities. This dual functionality makes it particularly valuable in medicinal chemistry and industrial applications .

Biological Activity

1,3-Thiazol-2-ylthiourea is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties, supported by research findings and case studies.

Structure and Properties

This compound has the chemical formula C4H5N3S2C_4H_5N_3S_2 and features a thiazole ring that is crucial for its biological activity. The thiazole moiety is known for its ability to interact with various biological targets, influencing enzyme activity and cellular pathways.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 8 μg/mL
Escherichia coli40 - 50 µg/mL
Pseudomonas aeruginosaMIC comparable to standard antibiotics

Research indicates that the compound can inhibit biofilm formation in methicillin-resistant strains of Staphylococcus epidermidis, showcasing its potential in treating resistant infections . The mechanism involves inhibition of topoisomerase IV and DNA gyrase, essential enzymes for bacterial DNA replication .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

Cell Line IC50 (µM)
MCF-7 (breast cancer)1.50
U937 (leukemia)16.23
Pancreatic cancer cells7 - 20

The compound has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. It targets pathways involved in angiogenesis and cancer cell signaling, which are critical for tumor growth and metastasis .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound demonstrates anti-inflammatory effects.

Inflammatory Marker Inhibition (%)
TNF-α78%
IL-689%

These findings suggest that thiourea derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring interacts with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Signaling Modulation : It alters signaling pathways that regulate inflammation and cancer progression.

Case Studies

  • A study evaluated the efficacy of various thiourea derivatives against Mycobacterium tuberculosis, revealing that modifications in the thiazole structure significantly impacted antibacterial activity. The optimal compound exhibited an MIC of 4.5 μM against M. tuberculosis .
  • Another investigation into the anti-inflammatory effects demonstrated that thiourea derivatives could effectively inhibit IL-6 and TNF-α production in vitro, suggesting their potential use in treating inflammatory diseases .

Properties

IUPAC Name

1,3-thiazol-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S2/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCOYCNSPKQNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377904
Record name 1,3-thiazol-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19958-82-8
Record name NSC45978
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-thiazol-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 65 g (309.1 mmol) N-1,3-thiazole-2-yl-1H-imidazole-1-carbothioamide and 260 g of ammonium acetate were heated to 80° C. in 400 ml ethanol for 1.5 hours; after completion of reaction the solvent was distilled off and water was added to the obtained residue. After extraction with CH2Cl2 and drying of the organic phase with Na2SO4, 59.6 g of the target product were obtained.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-aminothiazole (630 mg, 6.29 mmol) in acetone (30 mL) was slowly added benzoyl isothiocyanate (845 μL, 6.29 mmol) at room temperature. The reaction mixture was heated to a gentle reflux for 6.5 h, at which time it was cooled to room temperature and concentrated in vacuo. The residue was added acetonitrile (50 mL) and the yellow precipitate was filtered. The filtrate was concentrated in vacuo and the residue was taken up in 10% aqueous sodium hydroxide (50 mL). The heterogeneous reaction mixture was heated to a gentle reflux for 1 h then cooled to room temperature and stirred for 16 h. To the reaction mixture was added 6 N hydrochloric acid until pH reached 7. To the aqueous layer was added ammonium hydroxide (50 mL) followed by ethyl acetate then separated. The organic layer was washed with brine then dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo to afford N-1,3-thiazol-2-ylthiourea (717 mg, 71%) as a pale yellow powder. The powder was then taken up in chloroform (50 mL) and to this suspension was added iodomethane (281 μL, 4.50 mmol). The reaction mixture was heated to reflux for 2 h, at which time it was cooled to room temperature and concentrated in vacuo. The residue was purified by column chromatography (SiO2, hexanes/ethyl acetate) to afford methyl N-1,3-thiazol-2-ylimidothiocarbamate (200 mg, 26%). MS (EI) for C5H7N3S2: 174 (MH+).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
845 μL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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